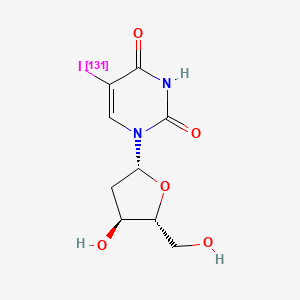
Idoxuridine I-131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Idoxuridine I-131 is a compound that combines the antiviral properties of idoxuridine with the radioactive isotope iodine-131. Idoxuridine is a pyrimidine analog antiviral used primarily for the treatment of viral eye infections, including herpes simplex keratitis . Iodine-131 is a radioisotope commonly used in nuclear medicine for both diagnostic and therapeutic purposes . The combination of these two components allows for targeted antiviral therapy with the added benefit of radioactivity for imaging and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Idoxuridine is synthesized by iodinating deoxyuridine, a process that involves the substitution of a hydrogen atom with an iodine atom on the uracil ring . The reaction typically requires an iodine source, such as iodine monochloride, and a suitable solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective iodination of the uracil ring.
Industrial Production Methods
The industrial production of iodine-131 involves the neutron irradiation of tellurium-130 in a nuclear reactor . The irradiated tellurium-130 undergoes beta decay to form iodine-131. The iodine-131 is then chemically separated from the tellurium target using techniques such as dry distillation . The resulting iodine-131 can be incorporated into idoxuridine through a series of chemical reactions to produce Idoxuridine I-131.
Chemical Reactions Analysis
Types of Reactions
Idoxuridine I-131 undergoes several types of chemical reactions, including:
Substitution Reactions: The iodination of deoxyuridine is a substitution reaction where an iodine atom replaces a hydrogen atom on the uracil ring.
Oxidation and Reduction Reactions: These reactions can occur during the synthesis and degradation of the compound, affecting the stability and activity of the molecule.
Common Reagents and Conditions
Iodine Monochloride: Used for the iodination of deoxyuridine.
Acetic Acid: Serves as a solvent in the iodination reaction.
Neutron Irradiation: Used for the production of iodine-131 from tellurium-130.
Major Products Formed
The primary product formed from the iodination of deoxyuridine is idoxuridine. When combined with iodine-131, the major product is this compound, which retains the antiviral properties of idoxuridine along with the radioactive properties of iodine-131 .
Scientific Research Applications
Idoxuridine I-131 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled compound for studying chemical reactions and mechanisms.
Biology: Employed in molecular biology research to track and study DNA replication and repair processes.
Medicine: Utilized in the treatment of viral eye infections and as a radiopharmaceutical for imaging and treating thyroid cancer
Mechanism of Action
Idoxuridine acts as an antiviral agent by inhibiting viral replication. It substitutes itself for thymidine in viral DNA, inhibiting thymidylate phosphorylase and viral DNA polymerases, which prevents the virus from reproducing or infecting tissue . Iodine-131, on the other hand, emits beta and gamma radiation, which can destroy targeted cells, making it effective for treating thyroid cancer and other malignancies .
Comparison with Similar Compounds
Similar Compounds
Trifluridine: Another pyrimidine analog antiviral used for treating viral eye infections.
Acyclovir: An antiviral drug used for treating herpes simplex virus infections.
Foscarnet: An antiviral agent used for treating herpesvirus infections.
Uniqueness
Idoxuridine I-131 is unique because it combines the antiviral properties of idoxuridine with the radioactive properties of iodine-131. This dual functionality allows for both antiviral treatment and radiotherapy, making it a versatile compound for medical applications .
Properties
CAS No. |
33995-05-0 |
|---|---|
Molecular Formula |
C9H11IN2O5 |
Molecular Weight |
358.10 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(131I)iodanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i10+4 |
InChI Key |
XQFRJNBWHJMXHO-IJUNGFPFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[131I])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















